molecular formula C36H22O8S2 B3825625 4,4'-[4,4'-biphenyldiylbis(thio)]di(1,8-naphthalenedicarboxylic acid)

4,4'-[4,4'-biphenyldiylbis(thio)]di(1,8-naphthalenedicarboxylic acid)

Cat. No.: B3825625
M. Wt: 646.7 g/mol
InChI Key: GDVRARQAYDOYFC-UHFFFAOYSA-N
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Description

4,4'-[4,4'-biphenyldiylbis(thio)]di(1,8-naphthalenedicarboxylic acid): is a complex organic compound characterized by its biphenyl core structure with thio and carboxylic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4'-[4,4'-biphenyldiylbis(thio)]di(1,8-naphthalenedicarboxylic acid) typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction , which forms the biphenyl core by coupling a boronic acid derivative with a halogenated biphenyl precursor under palladium catalysis. The thiol groups are then introduced through subsequent thiolation reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The thiol groups can be oxidized to form disulfides.

  • Reduction: : The carboxylic acid groups can be reduced to alcohols.

  • Substitution: : The biphenyl core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Using oxidizing agents like hydrogen peroxide or iodine.

  • Reduction: : Using reducing agents like lithium aluminum hydride or borane.

  • Substitution: : Using electrophiles like bromine or nitric acid under acidic conditions.

Major Products Formed

  • Disulfides: : Resulting from the oxidation of thiol groups.

  • Alcohols: : Resulting from the reduction of carboxylic acid groups.

  • Substituted Biphenyls: : Resulting from electrophilic aromatic substitution.

Scientific Research Applications

This compound has diverse applications in scientific research:

  • Materials Science: : Used in the development of advanced materials with unique electronic and optical properties.

  • Organic Electronics: : Potential use in organic light-emitting diodes (OLEDs) and other electronic devices.

  • Pharmaceuticals: : Investigated for its biological activity and potential therapeutic uses.

Mechanism of Action

The mechanism by which 4,4'-[4,4'-biphenyldiylbis(thio)]di(1,8-naphthalenedicarboxylic acid) exerts its effects depends on its specific application. For example, in materials science, it may interact with other molecules to form stable complexes, while in pharmaceuticals, it may bind to specific biological targets to exert therapeutic effects.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the biphenyl core and thio groups. Similar compounds include:

  • Biphenyl-4,4'-dithiol: : Similar biphenyl structure but without the carboxylic acid groups.

  • Naphthalenedicarboxylic acid derivatives: : Similar carboxylic acid groups but without the biphenyl core.

4,4'-[4,4'-biphenyldiylbis(thio)]di(1,8-naphthalenedicarboxylic acid) .

Properties

IUPAC Name

4-[4-[4-(4,5-dicarboxynaphthalen-1-yl)sulfanylphenyl]phenyl]sulfanylnaphthalene-1,8-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H22O8S2/c37-33(38)25-5-1-3-23-29(17-15-27(31(23)25)35(41)42)45-21-11-7-19(8-12-21)20-9-13-22(14-10-20)46-30-18-16-28(36(43)44)32-24(30)4-2-6-26(32)34(39)40/h1-18H,(H,37,38)(H,39,40)(H,41,42)(H,43,44)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDVRARQAYDOYFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2C(=C1)C(=O)O)C(=O)O)SC3=CC=C(C=C3)C4=CC=C(C=C4)SC5=C6C=CC=C(C6=C(C=C5)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H22O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

646.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4'-[4,4'-biphenyldiylbis(thio)]di(1,8-naphthalenedicarboxylic acid)
Reactant of Route 2
4,4'-[4,4'-biphenyldiylbis(thio)]di(1,8-naphthalenedicarboxylic acid)
Reactant of Route 3
4,4'-[4,4'-biphenyldiylbis(thio)]di(1,8-naphthalenedicarboxylic acid)
Reactant of Route 4
4,4'-[4,4'-biphenyldiylbis(thio)]di(1,8-naphthalenedicarboxylic acid)
Reactant of Route 5
4,4'-[4,4'-biphenyldiylbis(thio)]di(1,8-naphthalenedicarboxylic acid)
Reactant of Route 6
4,4'-[4,4'-biphenyldiylbis(thio)]di(1,8-naphthalenedicarboxylic acid)

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